2-(2-chlorophenoxy)-N'-hydroxyethanimidamide
Overview
Description
2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenyl group attached to a phenoxy moiety, which is further connected to a hydroxyacetimidamide group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to target enzymes like glucokinase and TMEM206 , a transient receptor potential melastatin 4 channel .
Mode of Action
Based on the mode of action of structurally similar compounds, it could potentially interact with its targets to modulate their activity .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to glucose homeostasis and ion transport .
Pharmacokinetics
It’s worth noting that structurally similar compounds have been found to have good oral bioavailability .
Result of Action
Based on the effects of structurally similar compounds, it could potentially modulate cellular processes related to glucose homeostasis and ion transport .
Action Environment
The action, efficacy, and stability of 2-(2-chlorophenoxy)-N’-hydroxyethanimidamide can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and biological factors can all potentially impact the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins, potentially influencing their function . The nature of these interactions is likely dependent on the specific molecular structure of 2-(2-Chlorophenoxy)-N’-hydroxyethanimidamide, which allows it to bind to or influence the activity of these biomolecules .
Cellular Effects
Some studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2-(2-Chlorophenoxy)-N’-hydroxyethanimidamide in animal models
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
It is possible that the compound interacts with specific transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide typically involves the reaction of 2-chlorophenol with chloroacetonitrile to form 2-(2-chlorophenoxy)acetonitrile. This intermediate is then subjected to hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to yield the final product. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of 2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR) or batch reactors
Purification: Crystallization or recrystallization from suitable solvents
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity and structural confirmation
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oximes or nitriles.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol
Substitution: Sodium hydroxide in aqueous medium, potassium carbonate in organic solvents
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines, alcohols
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)acetic acid
- 2-(2-Chlorophenoxy)ethanol
- 2-(2-Chlorophenoxy)acetamide
Uniqueness
2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide is unique due to its specific structural features, such as the presence of both a chlorophenyl and a hydroxyacetimidamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N'-hydroxyethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOSJMHHYUKPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=NO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC/C(=N/O)/N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938641 | |
Record name | (2-Chlorophenoxy)-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-80-9 | |
Record name | 2-(2-Chlorophenoxy)-N-hydroxyethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenoxy)-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.